6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one
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Overview
Description
6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one is a complex organic compound that features a unique bicyclic structure fused with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with aromatic aldehydes under acidic conditions.
Bicyclic Structure Formation: The bicyclic structure is formed through a Diels-Alder reaction involving a suitable diene and dienophile.
Coupling Reaction: The final step involves coupling the thiadiazole ring with the bicyclic structure using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Functionalized derivatives with various substituents on the phenyl rings.
Scientific Research Applications
6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, disrupting normal cellular processes. This compound may inhibit key enzymes involved in cancer cell proliferation, leading to apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their broad spectrum of biological activities, including anticancer and antimicrobial properties.
Benzothiazole Derivatives: Exhibits similar biological activities but with different structural features.
Oxadiazole Derivatives: Another class of heterocyclic compounds with significant pharmacological properties.
Uniqueness
6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one is unique due to its bicyclic structure fused with a thiadiazole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
6-phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-19-12-11-17-16(14-7-3-1-4-8-14)13-18(19)24(17)21-22-20(23-26-21)15-9-5-2-6-10-15/h1-12,16-18H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKQKWDHLWJBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C=CC(=O)C1N2C3=NC(=NS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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